D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt
Overview
Description
D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt: is a chemical compound with the molecular formula C6H16O18P4 · 8NH3. It is a precursor of inositol 1,3,4-trisphosphate and plays a significant role in regulating intracellular calcium levels by controlling the transport of calcium ions across the plasma membrane .
Mechanism of Action
Target of Action
The primary target of D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt is the inositol 1,4,5-trisphosphate receptor (InsP3R) . This receptor is a calcium channel that is located on the membrane of the endoplasmic reticulum . The compound acts as a potent inhibitor of Ins(1,4,5)P3 5-phosphatase .
Mode of Action
This compound facilitates the entry of calcium across the plasma membrane . It does this by increasing the sensitivity of Ins(1,4,5)P3-mediated activation of ICRAC, a store-operated calcium channel . At higher concentrations, it acts as an inhibitor of Ins(1,4,5)P3 receptors .
Biochemical Pathways
The compound is a precursor of inositol 1,3,4-trisphosphate . It plays a crucial role in the regulation of intracellular calcium levels . By controlling the transport of calcium ions across the plasma membrane, it influences various biochemical pathways that are dependent on calcium signaling .
Result of Action
The action of this compound results in increased intracellular calcium levels . This can have various effects at the molecular and cellular level, depending on the specific cellular context. For example, it can influence processes such as cell proliferation, apoptosis, and neurotransmitter release, all of which are regulated by calcium signaling .
Biochemical Analysis
Biochemical Properties
D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt plays a significant role in biochemical reactions. It increases the entry of calcium across the plasma membrane . This compound is proposed to regulate intracellular calcium by controlling the transport of calcium ions across the plasma membrane .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It is involved in the opening of calcium channels on both the endoplasmic reticulum to release calcium from internal stores and on the plasma membrane to allow the influx of calcium from outside the cell .
Metabolic Pathways
This compound is involved in metabolic pathways related to the regulation of intracellular calcium
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve its interaction with the plasma membrane to control the transport of calcium ions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt involves the phosphorylation of inositol derivatives. One common method is the phosphorylation of inositol 1,4,5-trisphosphate by inositol 1,4,5-triphosphate 3-kinase . The reaction conditions typically involve the use of specific enzymes and controlled environments to ensure the correct phosphorylation pattern.
Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic reactions, where inositol derivatives are phosphorylated using specific kinases. The process requires precise control of reaction conditions, including temperature, pH, and enzyme concentrations, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt primarily undergoes phosphorylation and dephosphorylation reactions. It can also participate in binding interactions with proteins and other molecules.
Common Reagents and Conditions:
Phosphorylation: Inositol 1,4,5-trisphosphate and inositol 1,4,5-triphosphate 3-kinase are commonly used reagents.
Dephosphorylation: Specific phosphatases can be used to remove phosphate groups.
Major Products:
Phosphorylation: Inositol 1,3,4,5-tetrakis(phosphate) is formed.
Dephosphorylation: Inositol 1,3,4-trisphosphate is produced.
Scientific Research Applications
Chemistry: D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt is used as a precursor in the synthesis of other inositol phosphates. It is also used in studies involving phosphorylation and dephosphorylation mechanisms.
Biology: In biological research, this compound is used to study calcium signaling pathways. It helps in understanding how calcium ions are transported across cell membranes and how intracellular calcium levels are regulated .
Medicine: The compound is used in medical research to explore its potential therapeutic applications in diseases related to calcium signaling dysregulation. It is also studied for its role in cellular signaling and its potential as a drug target.
Industry: In the industrial sector, this compound is used in the production of biochemical reagents and as a component in various biochemical assays.
Comparison with Similar Compounds
- D-myo-Inositol 1,4,5-trisphosphate trisodium salt
- D-myo-Inositol 1,2,3,4,5-pentakis-phosphate decasodium salt
- D-myo-Inositol 1,2,3,4,5,6-hexakisphosphate dodecasodium salt
Comparison: D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt is unique in its specific phosphorylation pattern, which allows it to regulate calcium entry across the plasma membrane effectively. Compared to other inositol phosphates, it has a distinct role in modulating intracellular calcium levels and signaling pathways .
Properties
IUPAC Name |
azane;[(1S,2S,4S,5R)-2,4-dihydroxy-3,5,6-triphosphonooxycyclohexyl] dihydrogen phosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O18P4.H3N/c7-1-3(21-25(9,10)11)2(8)5(23-27(15,16)17)6(24-28(18,19)20)4(1)22-26(12,13)14;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);1H3/t1-,2-,3?,4-,5+,6?;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRGGXGJARVUBP-HQMYMHGMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)O.N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@H](C([C@H]([C@H](C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O.N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H19NO18P4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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